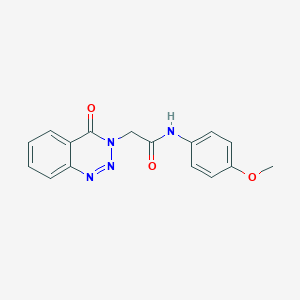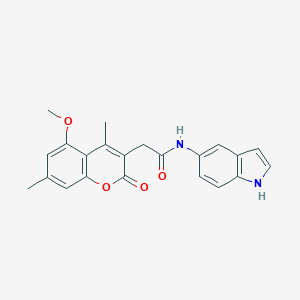![molecular formula C13H17BrN2O B361751 3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 386297-55-8](/img/structure/B361751.png)
3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
Übersicht
Beschreibung
3-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide (BPEB) is a synthetic compound with a wide range of potential applications in scientific research. It is an organic molecule with a molecular weight of 333.3 g/mol, and its structure consists of a benzamide group, a pyrrolidine ring, and a bromo substituent. It is a colorless solid at room temperature, and it has been used as a reagent in organic synthesis due to its high reactivity. BPEB has been used in a variety of scientific applications, including as an inhibitor of enzymes, as a fluorescent probe, and as a tool to study the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
The pyrrolidine ring and its derivatives, including the specific structure of 3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, play a crucial role in drug discovery, especially in the creation of bioactive molecules with targeted selectivity. These compounds are designed based on synthetic strategies that involve either the construction of the ring from various cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring is highlighted for its impact on the biological profile of drug candidates, suggesting that different stereoisomers and spatial orientations of substituents can lead to diverse binding modes with enantioselective proteins.
Biological Functions and Structural Biology
A significant area of application for pyrrolidine derivatives is in the study of autophagy-related proteins in Plasmodium falciparum, a malaria parasite. Compounds such as 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide have been identified as potent inhibitors of the P. falciparum Atg8-Atg3 protein-protein interaction, demonstrating the potential of these compounds as novel antimalarial drug candidates. This highlights an avenue for further research into pyrrolidine-based compounds for therapeutic applications (Usman et al., 2023).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit significant activity against various biological targets .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSNORGPUUODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-9-(2,2,6,6-tetramethyl-4-piperidinyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361668.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B361672.png)
![5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B361673.png)

![8-(4-Ethoxy-3-methoxyphenyl)-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361675.png)
![methyl 4-({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B361678.png)
![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)
![5,7-Dipropyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B361682.png)
![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361683.png)
![N-(3,4-dimethoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361684.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B361685.png)
![N-[4-(11-chloro-6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B361688.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)
